molecular formula C7H11NO3 B2833189 Methyl 3-(prop-2-enamido)propanoate CAS No. 86710-95-4

Methyl 3-(prop-2-enamido)propanoate

Cat. No. B2833189
CAS RN: 86710-95-4
M. Wt: 157.169
InChI Key: BLHVTCUBXYZCDU-UHFFFAOYSA-N
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Description

“Methyl 3-(prop-2-enamido)propanoate” is a chemical compound with the CAS Number: 86710-95-4 . It has a molecular weight of 157.17 and is commonly used for research and development .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 3-(acryloylamino)propanoate . The InChI code for this compound is 1S/C7H11NO3/c1-3-6(9)8-5-4-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,9) .

It is stored at a temperature of -10 degrees . The compound is shipped with an ice pack to maintain its stability .

Scientific Research Applications

  • Bioavailability in Primates : Duncan et al. (1992) investigated the bioavailability of 2-Amino-3-(methylamino)-propanoic acid, a compound with relevance to neurodegenerative diseases, demonstrating high oral bioavailability in cynomolgous monkeys. This study suggests the compound's significant systemic absorption and potential for further biomedical research Duncan et al., 1992.

  • Enantioselective Catalysis : Rimkus and Sewald (2003) reported the first synthesis of a β2-Homoamino Acid by enantioselective catalysis involving the conjugate addition of diethylzinc to an activated nitroolefin derivative. This represents a crucial step in asymmetric synthesis, offering a pathway to synthesize chiral compounds Rimkus & Sewald, 2003.

  • Photocatalytic Degradation : Torimoto et al. (1996) explored the photodecomposition of propyzamide using TiO2-loaded adsorbent supports, highlighting the method's efficiency in enhancing the rate of mineralization. This research underscores the potential of photocatalytic degradation in environmental remediation Torimoto et al., 1996.

  • Nanodrug Design for Cancer Therapy : Budama-Kilinc et al. (2020) developed a novel nanosize drug candidate for cancer therapy, indicating the role of molecular docking analysis in understanding drug-DNA interactions. This study showcases the application of nanotechnology in designing more effective cancer treatments Budama-Kilinc et al., 2020.

  • Stereoselective Synthesis : Zhong et al. (1999) described an efficient method for synthesizing methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in drug synthesis. This highlights advancements in stereoselective synthesis techniques, crucial for producing enantiomerically pure pharmaceuticals Zhong et al., 1999.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

methyl 3-(prop-2-enoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-6(9)8-5-4-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHVTCUBXYZCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(prop-2-enamido)propanoate

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